molecular formula C5H5ClN2O2S B6618692 2-chloro-6-methanesulfonylpyrazine CAS No. 1209458-02-5

2-chloro-6-methanesulfonylpyrazine

Cat. No. B6618692
CAS RN: 1209458-02-5
M. Wt: 192.62 g/mol
InChI Key: CZGUWBQPZNNYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methanesulfonylpyrazine is a chemical compound with the molecular formula C5H5ClN2O2S . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with a chlorine atom and a methanesulfonyl group . The exact details of its molecular structure would require more specific information or advanced analytical techniques.

Mechanism of Action

The mechanism of action of 2-chloro-6-methanesulfonylpyrazine is not fully understood. It is believed that this compound acts as an electrophile, reacting with nucleophiles such as amines, thiols, and carboxylic acids. The reaction of this compound with nucleophiles results in the formation of a covalent bond between the two molecules. This covalent bond is thought to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, to modulate the activity of enzymes, and to affect the structure and function of proteins and other biological molecules. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-chloro-6-methanesulfonylpyrazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also a versatile reagent that can be used in a variety of reactions. However, this compound also has some limitations. It is a relatively weak electrophile, so it may not react with all nucleophiles. Additionally, this compound is not very soluble in water, so it may not be suitable for use in aqueous solutions.

Future Directions

The potential applications of 2-chloro-6-methanesulfonylpyrazine are still being explored. One area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, this compound could be used to study the structure and function of proteins and other biological molecules. It could also be used to develop new drugs and therapeutic agents, as well as to develop new agrochemicals. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new methods for the detection and quantification of these compounds.

Synthesis Methods

The synthesis of 2-chloro-6-methanesulfonylpyrazine is relatively simple and can be achieved using a variety of methods. One method involves the reaction of this compound with an alkyl halide, such as bromoethane, in the presence of a base, such as sodium bicarbonate. The reaction yields this compound as the product. Other methods of synthesis include the reaction of this compound with an alkyl halide in the presence of an acid, such as sulfuric acid, and the reaction of this compound with an alkyl halide in the presence of a Lewis acid, such as aluminum chloride.

Scientific Research Applications

2-chloro-6-methanesulfonylpyrazine is widely used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. This compound is also used to study the structure and function of proteins and other biological molecules. It has been used to study the structure and function of enzymes, to analyze the structure and function of DNA, and to study the structure and function of cell membranes.

Safety and Hazards

The safety and hazards associated with 2-chloro-6-methanesulfonylpyrazine are not explicitly detailed in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-chloro-6-methylsulfonylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-7-2-4(6)8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGUWBQPZNNYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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